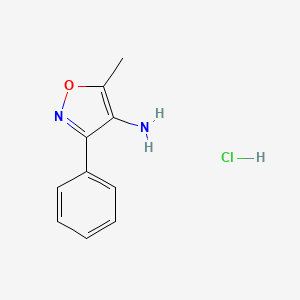
5-Methyl-3-phenyl-1,2-oxazol-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-phenyl-1,2-oxazol-4-amine hydrochloride is a derivative of oxazole . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
The synthesis of oxazole derivatives has been an interesting field for a long time . Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Various synthetic protocols of oxazolines are based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .Molecular Structure Analysis
The molecular structure of 5-Methyl-3-phenyl-1,2-oxazol-4-amine hydrochloride is C10H10N2O . It has an average mass of 174.199 Da and a monoisotopic mass of 174.079315 Da .Chemical Reactions Analysis
Oxazoline moiety displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on . Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Researchers have explored the synthesis of novel compounds derived from 1,2,4-triazole and their antimicrobial activities. These studies involve the creation of derivatives with potential antimicrobial properties, highlighting the versatility of oxazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Neurokinin-1 Receptor Antagonist Development
The development of water-soluble neurokinin-1 receptor antagonists suitable for both intravenous and oral administration has been a significant area of research. These compounds, including oxazole derivatives, have shown effectiveness in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression (Harrison et al., 2001).
Synthesis of 2-Oxazolidinones
The reaction of 5-methylene-1,3-dioxolan-2-ones with amines, leading to the synthesis of 4-hydroxy-2-oxazolidinones, showcases the functional versatility of oxazole compounds. This synthesis opens pathways for creating new heterocyclic systems with potential applications in various chemical and pharmaceutical fields (Chernysheva et al., 1999).
Anticancer Evaluation
The synthesis and in vitro anticancer evaluation of novel 1,2,4-triazolin-3-one derivatives, derived from oxazole compounds, have demonstrated activity against various human tumor cell lines. This research indicates the potential of oxazole derivatives in the development of new anticancer therapies (Kattimani et al., 2013).
Electrosynthesis and Carbon Dioxide Utilization
Efficient electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide showcases a sustainable approach to utilizing CO2 and creating valuable oxazole derivatives. This method avoids the use of toxic chemicals and catalysts, presenting an environmentally friendly alternative for compound synthesis (Feroci et al., 2005).
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-3-phenyl-1,2-oxazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c1-7-9(11)10(12-13-7)8-5-3-2-4-6-8;/h2-6H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCUBXLMFHSWGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-phenylisoxazol-4-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

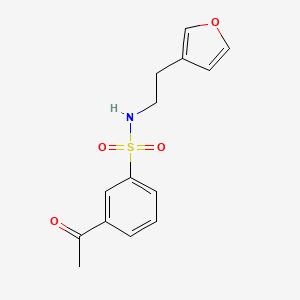
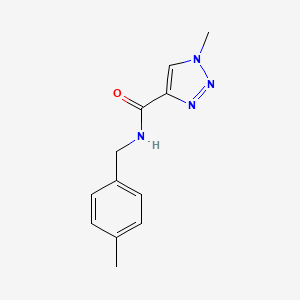
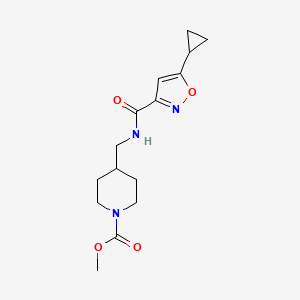
![3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2938353.png)

![4-ethoxy-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2938357.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2938358.png)
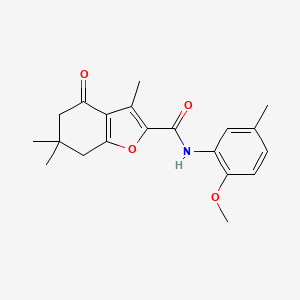

![N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}propanamide](/img/structure/B2938365.png)
![6-Methyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2938366.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide](/img/structure/B2938367.png)
![3-({[5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile](/img/structure/B2938368.png)
![6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2938369.png)